4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
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Overview
Description
4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a key step in this process . The reaction conditions often involve the use of concentrated sulfuric acid or POCl3 as cyclization agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Solvent crystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxadiazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid
- 2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid methyl ester
Uniqueness
What sets 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester apart from similar compounds is its unique combination of the oxadiazole ring with a benzoic acid methyl ester group. This structural feature enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXQVFHRVGCYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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